molecular formula C21H19N3O2S B10994345 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10994345
M. Wt: 377.5 g/mol
InChI Key: DFKUSQIJBSFIIK-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and an acetamide linkage to a 1-methylindole moiety at position 4. The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the indole moiety could facilitate π-π stacking interactions in biological systems .

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C21H19N3O2S/c1-24-11-10-17-18(4-3-5-19(17)24)23-20(25)12-15-13-27-21(22-15)14-6-8-16(26-2)9-7-14/h3-11,13H,12H2,1-2H3,(H,23,25)

InChI Key

DFKUSQIJBSFIIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Coupling with Indole Moiety: The indole moiety can be coupled with the thiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or indole rings.

    Reduction: Reduced forms of the thiazole or indole rings.

    Substitution: Substituted derivatives at the methoxyphenyl group.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of thiazole compounds exhibit significant activity against various viruses, including HIV and influenza. For instance, compounds similar to this one have shown effectiveness in inhibiting viral replication through mechanisms involving the inhibition of viral enzymes and interference with viral entry into host cells .

Case Study:
A study published in MDPI reported that certain thiazole derivatives demonstrated superior antiviral activity compared to standard antiviral medications, suggesting that modifications to the thiazole structure may enhance efficacy against resistant viral strains .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. Tumor necrosis factor-alpha (TNFα) is a key target for anti-inflammatory therapies, and compounds with similar structures have been identified as potential inhibitors of TNFα signaling pathways .

Case Study:
In vitro studies have shown that certain thiazole derivatives can inhibit TNFα production in macrophages, leading to reduced inflammation markers. This positions them as promising candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

Thiazole derivatives are increasingly recognized for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Case Study:
Research has demonstrated that thiazole-based compounds can selectively induce apoptosis in various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index . This selectivity is crucial for developing effective cancer treatments with minimal side effects.

Data Table: Summary of Biological Activities

Activity Mechanism References
AntiviralInhibition of viral replication
Anti-inflammatoryInhibition of TNFα signaling
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name & Source Core Structure Modifications Biological Activity/Data Synthesis Efficiency
Target Compound 1,3-Thiazole + 4-methoxyphenyl + 1-methylindole-acetamide Data pending; predicted kinase/receptor modulation based on docking studies Not reported in evidence; likely multi-step synthesis with purification challenges.
9e () 1,3-Thiazole + 4-methoxyphenyl + benzodiazol-triazole-acetamide α-Glucosidase inhibition; docking shows active-site interactions (IC₅₀ not quantified). 60–75% yield; characterized via NMR, IR, and elemental analysis.
Mirabegron () 1,3-Thiazole + aminothiazole + hydroxy-phenylethyl-acetamide β3-adrenergic receptor agonist (FDA-approved for overactive bladder; EC₅₀ = 22 nM). Industrially optimized; high-purity crystalline form.
VIf () Chromen-4-one + 4-methoxyphenyl + indole-acetamide Adenosine A2B receptor antagonism; moderate cytotoxicity (IC₅₀ = 10–50 µM). 50% yield; melting point 187–189°C; validated via ¹H NMR and mass spectrometry.
2b () Benzofuran-oxadiazole + 4-methoxyphenyl-thioacetamide Antimicrobial activity (MIC = 8–16 µg/mL against S. aureus and E. coli). Moderate yield (50–60%); characterized by spectral methods.
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () Benzothiazole + 4-methoxyphenyl-acetamide Patent-listed for undisclosed therapeutic applications; likely enzyme inhibition. High purity (≥95%); scalable synthesis.

Key Observations

Heterocyclic Core Influence: Thiazole-based compounds (e.g., Target, 9e, Mirabegron) exhibit diverse receptor binding profiles, while benzofuran/oxadiazole hybrids (2b) prioritize antimicrobial activity . The 1-methylindole group in the Target Compound may confer superior CNS permeability compared to benzodiazol (9e) or chromenone (VIf) derivatives .

Substituent Effects :

  • 4-Methoxyphenyl enhances lipophilicity across analogs but may reduce aqueous solubility vs. polar groups (e.g., sulfamoyl in VIg) .
  • Chlorophenyl or bromophenyl substitutions (e.g., 9b, 9c) in thiazole-acetamides improve enzyme inhibition but increase toxicity risks .

Synthesis Challenges :

  • Multi-component reactions (e.g., triazole formation in 9e) require precise catalyst control (CuI/NaAsc), whereas simpler acetamides (VIf) achieve higher yields .
  • The Target Compound’s indole-thiazole linkage likely necessitates palladium-catalyzed cross-coupling, increasing cost and complexity .

Biological Activity

The compound 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O2SC_{17}H_{18}N_2O_2S with a molecular weight of approximately 314.4 g/mol. The compound features a thiazole ring and an indole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. The presence of the thiazole ring in the compound has been linked to significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against human cancer cells, indicating potent anticancer activity.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA431 (skin cancer)1.61 ± 1.92Induction of apoptosis
Compound BU251 (glioblastoma)23.30 ± 0.35Inhibition of Bcl-2
Compound CWM793 (melanoma)<10Cell cycle arrest

Studies suggest that modifications on the phenyl and thiazole rings significantly influence the anticancer properties, with electron-donating groups enhancing activity .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties . For example, compounds similar to our target compound have demonstrated effectiveness in models of epilepsy by modulating neurotransmitter systems and reducing seizure frequency.

The biological activity of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is believed to involve several mechanisms:

  • Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with tumor growth and survival, such as the PI3K/Akt and MAPK signaling pathways.
  • Induction of Apoptosis : It promotes apoptotic cell death in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins like Bcl-2.
  • Neurotransmitter Modulation : In anticonvulsant studies, it appears to enhance GABAergic transmission or inhibit excitatory neurotransmitter release.

Case Studies

Several case studies have reported on the efficacy of thiazole derivatives:

  • Study on Anticancer Effects : In a study involving various thiazole derivatives, it was found that compounds with methoxy substitutions showed enhanced cytotoxicity against breast cancer cell lines due to increased lipophilicity and improved cellular uptake .
  • Anticonvulsant Research : A series of thiazole-based compounds were tested for their ability to reduce seizure activity in animal models. The results indicated that certain structural modifications led to significant reductions in seizure duration and frequency .

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